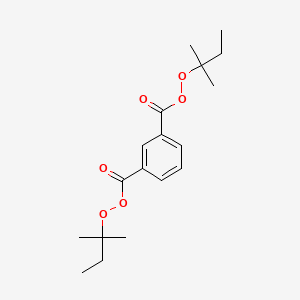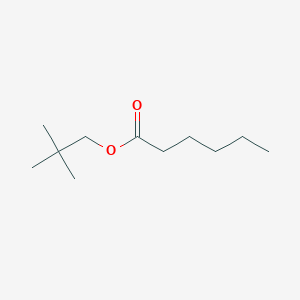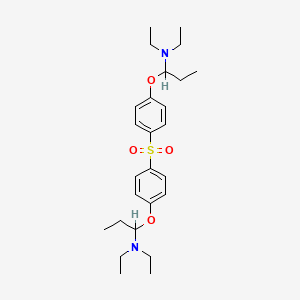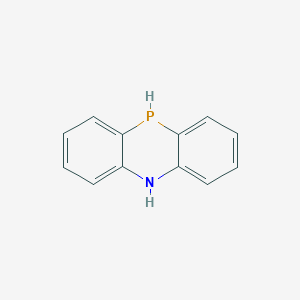
5,10-Dihydrophenazaphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dihydrophenazaphosphinine is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a phosphorus atom within its molecular structure, which distinguishes it from other similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dihydrophenazaphosphinine typically involves the reaction of catechol with a 1,2-diaminoaryl compound. This reaction is often carried out in a one-pot synthesis, which simplifies the process and increases yield. The reaction conditions usually involve high temperatures and the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5,10-Dihydrophenazaphosphinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of phenazine derivatives, while reduction can yield various reduced forms of the compound .
Aplicaciones Científicas De Investigación
5,10-Dihydrophenazaphosphinine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5,10-Dihydrophenazaphosphinine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, which allows it to participate in redox reactions. This property is particularly useful in biological systems, where it can modulate the activity of enzymes and other proteins involved in redox processes .
Comparación Con Compuestos Similares
Similar Compounds
5,10-Dihydrophenazine: This compound is structurally similar but lacks the phosphorus atom. It is used in similar applications but has different chemical properties.
5,10-Dihydro-5,10-dimethylphenazine: This compound has additional methyl groups, which alter its reactivity and applications.
Uniqueness
The presence of the phosphorus atom in 5,10-Dihydrophenazaphosphinine makes it unique compared to other similar compounds.
Propiedades
Número CAS |
64694-37-7 |
|---|---|
Fórmula molecular |
C12H10NP |
Peso molecular |
199.19 g/mol |
Nombre IUPAC |
5,10-dihydrophenophosphazinine |
InChI |
InChI=1S/C12H10NP/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13-14H |
Clave InChI |
JWZHNMQVMJAKPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=CC=CC=C3P2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


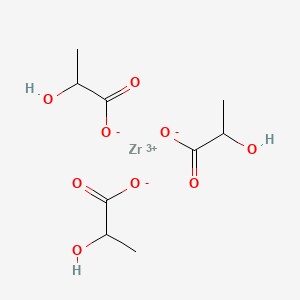

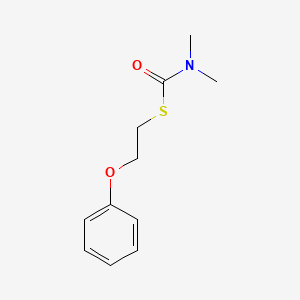
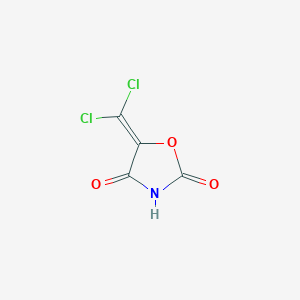
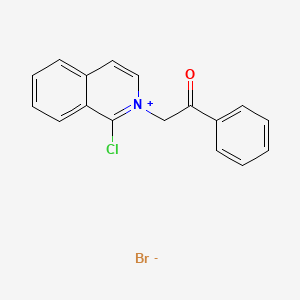
![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
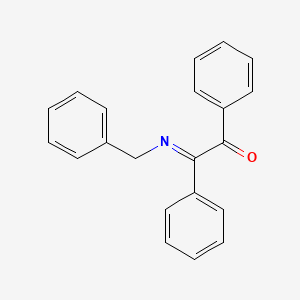
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
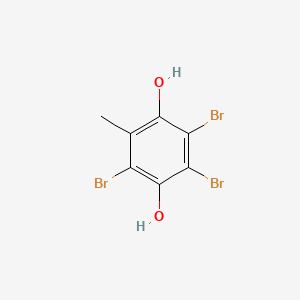
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
